![molecular formula C17H16N2O7S B2582203 3-methyl-5-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one CAS No. 2034271-95-7](/img/structure/B2582203.png)
3-methyl-5-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-5-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a fascinating organic compound known for its unique chemical structure and diverse applications in several fields of science, particularly chemistry, biology, and medicine. This compound is characterized by the presence of multiple functional groups, including benzo[d]oxazol, pyran, and azetidin, making it highly reactive and suitable for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-5-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one involves several steps. Typically, the synthesis starts with the preparation of the benzo[d]oxazole core, followed by the introduction of the methyl, azetidinyl, and pyranyl groups. Common reagents used in the synthesis include:
Sulfonyl chlorides
Sodium hydride
Benzoxazole derivatives
Pyranone derivatives
Reaction conditions generally require controlled temperature and pressure settings, along with the use of catalysts like palladium or platinum to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as mentioned above. to improve efficiency and yield, optimized reaction conditions and advanced equipment, such as continuous flow reactors, are often employed. The use of automated systems ensures precise control over reaction parameters, thereby enhancing the overall production process.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions, including:
Oxidation: : Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: : Often achieved using lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions are common, with reagents like sodium ethoxide.
Major Products: Major products formed from these reactions include modified benzo[d]oxazol compounds, which can further undergo polymerization or other complex transformations.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a key intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable tool for developing new synthetic pathways and understanding reaction mechanisms.
Biology: In biology, the compound is studied for its potential as a biochemical probe. Its ability to interact with various biological molecules opens up possibilities for research in cellular processes and molecular biology.
Medicine: Medically, 3-methyl-5-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is explored for its potential therapeutic effects. Preliminary studies suggest it may have anti-inflammatory and anti-cancer properties, making it a candidate for drug development.
Industry: Industrially, the compound is used in the manufacture of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for producing high-performance polymers and coatings.
Mechanism of Action
The exact mechanism by which this compound exerts its effects varies depending on its application. Generally, it functions by interacting with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. In medicinal applications, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis.
Comparison with Similar Compounds
Similar Compounds:
3-methyl-5-((3-(alkyl)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one
5-((3-(pyridin-2-yl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one
Uniqueness: Compared to similar compounds, 3-methyl-5-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one stands out due to its unique combination of functional groups. This structure endows it with distinct reactivity and stability, making it particularly suitable for specific applications in scientific research and industry.
Properties
IUPAC Name |
3-methyl-5-[3-(2-methyl-6-oxopyran-4-yl)oxyazetidin-1-yl]sulfonyl-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O7S/c1-10-5-11(6-16(20)24-10)25-12-8-19(9-12)27(22,23)13-3-4-15-14(7-13)18(2)17(21)26-15/h3-7,12H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDUNEVJQGEJBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
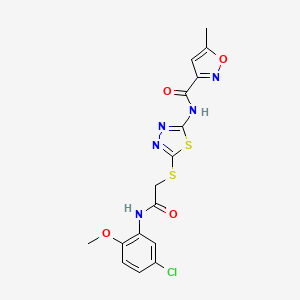
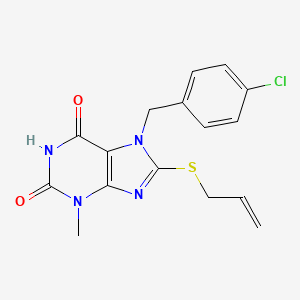
![2-(dimethylamino)-3-phenyl-3H-thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B2582123.png)
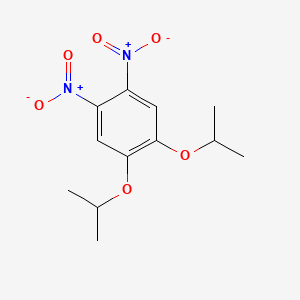
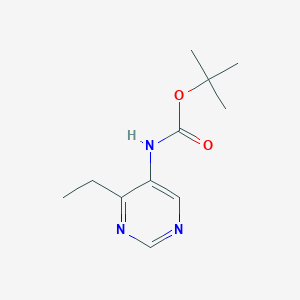
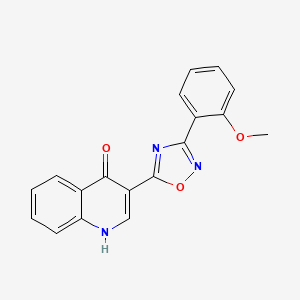
![2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2582131.png)
![1-(Trifluoromethyl)-6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide](/img/structure/B2582134.png)
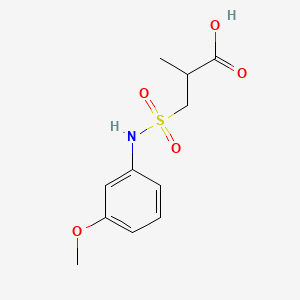
![1-(5-chloro-2-methylphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2582138.png)
![N-(4-chlorophenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2582139.png)
![8-(butan-2-yl)-3-[(3-chlorophenyl)methyl]-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2582140.png)
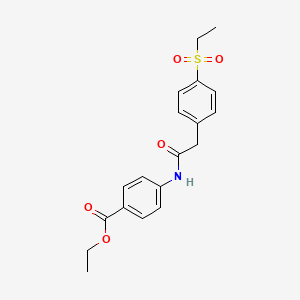
![1,1-Difluorospiro[2.5]octane-4-carboxylic acid](/img/structure/B2582143.png)
